Benzoxazolium, 2-[4-(acetylphenylamino)-1,3-butadienyl]-3-ethyl-, iodide
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Overview
Description
Benzoxazolium, 2-[4-(acetylphenylamino)-1,3-butadienyl]-3-ethyl-, iodide is a complex organic compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is notable for its unique structure, which includes an acetylphenylamino group and a butadienyl chain, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoxazolium, 2-[4-(acetylphenylamino)-1,3-butadienyl]-3-ethyl-, iodide typically involves the reaction of 2-aminophenol with aldehydes or ketones under specific conditions. One common method includes the use of 2-aminophenol and 4-amino benzaldehyde in ethanol, followed by reactions with hydrochloric acid, sodium nitrite, and sodium azide. The reaction is carried out under reflux conditions, often using catalysts such as lead acetate in acetic acid .
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs catalytic systems and eco-friendly pathways. Techniques such as the use of nanocatalysts, metal catalysts, and ionic liquid catalysts are prevalent. These methods not only enhance the yield but also ensure the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzoxazolium, 2-[4-(acetylphenylamino)-1,3-butadienyl]-3-ethyl-, iodide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace a leaving group in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole-2-carboxylic acid, while reduction can produce benzoxazole-2-amine derivatives .
Scientific Research Applications
Benzoxazolium, 2-[4-(acetylphenylamino)-1,3-butadienyl]-3-ethyl-, iodide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity, particularly against human colorectal carcinoma cell lines.
Mechanism of Action
The mechanism of action of Benzoxazolium, 2-[4-(acetylphenylamino)-1,3-butadienyl]-3-ethyl-, iodide involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the growth of microorganisms by interfering with their cellular processes. In cancer research, it is believed to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: A simpler structure without the acetylphenylamino and butadienyl groups.
Benzimidazole: Contains an imidazole ring instead of an oxazole ring.
Benzothiazole: Features a thiazole ring in place of the oxazole ring.
Uniqueness
Benzoxazolium, 2-[4-(acetylphenylamino)-1,3-butadienyl]-3-ethyl-, iodide is unique due to its specific functional groups and structural complexity. This uniqueness contributes to its diverse applications and potential in various fields of research .
Properties
CAS No. |
5217-54-9 |
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Molecular Formula |
C21H21IN2O2 |
Molecular Weight |
460.3 g/mol |
IUPAC Name |
N-[4-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)buta-1,3-dienyl]-N-phenylacetamide;iodide |
InChI |
InChI=1S/C21H21N2O2.HI/c1-3-22-19-13-7-8-14-20(19)25-21(22)15-9-10-16-23(17(2)24)18-11-5-4-6-12-18;/h4-16H,3H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
RKHTYMDCAAQJBN-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+]1=C(OC2=CC=CC=C21)C=CC=CN(C3=CC=CC=C3)C(=O)C.[I-] |
Origin of Product |
United States |
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